Antitumor agent-125

Description

Contextualizing Platinum-Based Prodrugs in Cancer Chemotherapy

Platinum-based drugs are a cornerstone of modern chemotherapy, with foundational compounds like cisplatin (B142131), carboplatin, and oxaliplatin (B1677828) being widely used in the treatment of various cancers. nih.gov These drugs exert their anticancer effects primarily by binding to the DNA of cancer cells, which leads to DNA damage and ultimately triggers programmed cell death, or apoptosis. nih.gov

Despite their efficacy, the clinical use of these first- and second-generation platinum(II) compounds is often limited by significant side effects and the development of drug resistance. nih.govfrontiersin.org To address these challenges, researchers have focused on developing platinum(IV) prodrugs. rsc.orgresearchgate.net A prodrug is an inactive compound that is converted into an active drug within the body. Platinum(IV) complexes are more stable and less reactive than their platinum(II) counterparts, which can reduce off-target interactions and associated toxicities. frontiersin.orgresearchgate.net The higher oxidation state of platinum(IV) allows for the attachment of additional ligands, which can be used to modify the drug's properties. rsc.org

The Emergence of Novel Platinum(IV) Prodrugs

The development of platinum(IV) prodrugs represents a promising strategy to enhance the therapeutic index of platinum-based chemotherapy. researchgate.net These compounds are designed to be stable in the bloodstream and are preferentially activated to their cytotoxic platinum(II) form within the tumor microenvironment, which is often characterized by lower pH and hypoxic conditions. frontiersin.org This selective activation can lead to a more targeted delivery of the active drug to cancer cells, potentially reducing systemic toxicity. nih.govfrontiersin.org

Researchers are exploring various strategies in the design of platinum(IV) prodrugs. One approach involves creating "dual-action" or "multi-action" prodrugs by attaching other bioactive molecules as axial ligands. rsc.org These ligands can have their own therapeutic effects or can help to overcome mechanisms of resistance to platinum drugs. rsc.org

Overview of the Preclinical Research Landscape

The preclinical research of novel platinum(IV) prodrugs is a vibrant area of investigation. Studies typically involve a multi-step process to evaluate the potential of a new compound. This includes:

Synthesis and Characterization: The initial step involves the chemical synthesis of the new platinum(IV) complex and thorough characterization of its structure and properties.

In Vitro Studies: The compound is then tested against various cancer cell lines in the laboratory to assess its cytotoxicity and to understand its mechanism of action. nih.gov These studies help to determine the compound's potential as an anticancer agent.

Cellular Uptake and DNA Interaction: Researchers investigate how efficiently the prodrug is taken up by cancer cells and how effectively the activated form binds to DNA. nih.gov

In Vivo Studies: Promising candidates are then evaluated in animal models of cancer to assess their antitumor efficacy, biodistribution, and potential toxicity in a living organism. aacrjournals.org

This rigorous preclinical evaluation is essential to identify the most promising platinum(IV) prodrugs for potential future development into clinically useful anticancer agents.

Structure

2D Structure

Properties

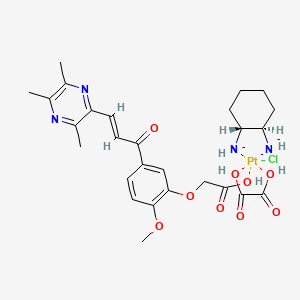

Molecular Formula |

C27H34ClN4O9Pt-2 |

|---|---|

Molecular Weight |

789.1 g/mol |

IUPAC Name |

[(1R,2R)-2-azanidylcyclohexyl]azanide;chloroplatinum;2-[2-methoxy-5-[(E)-3-(3,5,6-trimethylpyrazin-2-yl)prop-2-enoyl]phenoxy]acetic acid;oxalic acid |

InChI |

InChI=1S/C19H20N2O5.C6H12N2.C2H2O4.ClH.Pt/c1-11-12(2)21-15(13(3)20-11)6-7-16(22)14-5-8-17(25-4)18(9-14)26-10-19(23)24;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;/h5-9H,10H2,1-4H3,(H,23,24);5-8H,1-4H2;(H,3,4)(H,5,6);1H;/q;-2;;;+1/p-1/b7-6+;;;;/t;5-,6-;;;/m.1.../s1 |

InChI Key |

BPFNJUAPFGGEOL-AYNJSPGBSA-M |

Isomeric SMILES |

CC1=C(N=C(C(=N1)C)/C=C/C(=O)C2=CC(=C(C=C2)OC)OCC(=O)O)C.C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C=CC(=O)C2=CC(=C(C=C2)OC)OCC(=O)O)C.C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.Cl[Pt] |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Antitumor Agent 125 and Its Derivatives

Synthetic Pathways to Antitumor agent-125 (Compound 17A)

The synthesis of Pt(IV) prodrugs like Compound 17a generally involves the oxidation of a corresponding Pt(II) precursor, followed by the attachment of axial ligands. americanpharmaceuticalreview.comacs.org This modular approach allows for the systematic construction of complex, multifunctional agents.

The synthesis of Compound 17a, an indole-chalcone derivative-ligated platinum(IV) complex, begins with a cisplatin (B142131) core. acs.org The general and established method for creating Pt(IV) complexes involves the oxidation of the Pt(II) starting material. acs.org A common route is the oxidation of cisplatin (cis-[Pt(NH₃)₂Cl₂]) with hydrogen peroxide to form cis,cis,trans-[Pt(NH₃)₂Cl₂(OH)₂], often called oxoplatin. frontiersin.org This dihydroxido intermediate serves as a versatile platform for further functionalization. americanpharmaceuticalreview.com

The axial ligands, which are crucial for the compound's enhanced properties, are then attached. In the case of Compound 17a, one axial position is occupied by a succinate (B1194679) linker, and the other is conjugated to a bioactive indole-chalcone derivative (Compound 16a). acs.org The attachment of carboxylate ligands, such as succinate, to the dihydroxido Pt(IV) intermediate is often achieved by reacting it with an excess of the corresponding carboxylic anhydride (B1165640) (e.g., succinic anhydride). americanpharmaceuticalreview.comnih.gov This reaction is typically performed in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com The final step involves coupling the bioactive indole-chalcone molecule to the free carboxyl group of the platinum-succinate intermediate.

A different synthetic approach for creating asymmetric Pt(IV) complexes involves the oxidative chlorination of a Pt(II) precursor using N-chlorosuccinimide (NCS) in a diol solvent like ethane-1,2-diol. acs.org This method can yield an asymmetric complex with chloro and alkoxy axial ligands in high purity, providing an alternative route for attaching functional molecules. acs.org

Achieving high yields and purity is critical in the synthesis of pharmaceutical compounds. For platinum(IV) complexes, optimization often focuses on the acylation step. The reaction of the trans-dihydroxo platinum(IV) species with an acyl halide in the presence of a base like pyridine (B92270) has been shown to produce excellent yields, sometimes up to 94%. nih.gov The purification of the final product, such as Compound 17a, is typically accomplished through chromatographic methods to ensure the removal of unreacted precursors and byproducts. acs.org In some syntheses, the crude product can be purified by precipitation; for example, by dissolving the crude material in acetonitrile (B52724) and precipitating it with diethyl ether to obtain a solid product. nih.gov

Table 1: Key Reaction Steps and Conditions for Platinum(IV) Prodrug Synthesis

| Step | Precursor(s) | Reagent(s) | Solvent(s) | Typical Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|---|

| Oxidation | Pt(II) complex (e.g., Cisplatin) | Hydrogen Peroxide (H₂O₂) | Water | - | Dihydroxido Pt(IV) complex | americanpharmaceuticalreview.comfrontiersin.org |

| Acylation | Dihydroxido Pt(IV) complex | Carboxylic Anhydride (e.g., Succinic Anhydride) | DMSO, DMF | Elevated temperature (e.g., 75°C) | Carboxylated Pt(IV) complex | nih.govgoogle.com |

| Oxidative Chlorination | Pt(II) complex (e.g., Carboplatin) | N-chlorosuccinimide (NCS) | Ethane-1,2-diol | - | Asymmetric chloro, alkoxy Pt(IV) complex | acs.org |

| Ligand Coupling | Carboxylated Pt(IV) complex | Bioactive Molecule (e.g., Compound 16a) | DMF | Coupling agents (e.g., HOBt, EDCI) | Final Pt(IV) Prodrug (e.g., Compound 17a) | acs.org |

Spectroscopic and Analytical Characterization Methodologies

The structural confirmation of newly synthesized platinum(IV) complexes like Compound 17a relies on a suite of advanced spectroscopic and analytical techniques. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental. ¹H-NMR is used to confirm the presence of protons from the ligands, while ¹³C-NMR helps identify the carbon skeleton. nih.govnih.govresearchgate.net For platinum complexes, ¹⁹⁵Pt-NMR is particularly informative, providing data on the platinum nucleus's chemical environment, which confirms the +4 oxidation state. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, confirming its elemental composition. nih.govacs.org Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as the carbonyl stretches of the carboxylate ligands. americanpharmaceuticalreview.comnih.gov Finally, elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which must match the calculated values for the proposed structure. nih.govnih.gov For some complexes, X-ray crystallography can provide definitive proof of the structure and stereochemistry by mapping the exact atomic positions in a single crystal. acs.org

Table 2: Analytical Methods for Characterizing Platinum(IV) Complexes

| Technique | Information Obtained | Reference(s) |

|---|---|---|

| ¹H, ¹³C, ¹⁹⁵Pt NMR | Confirms ligand structure, molecular framework, and Pt oxidation state. | nih.govresearchgate.net |

| HRMS | Provides exact molecular weight and elemental formula. | nih.govacs.org |

| Infrared (IR) Spectroscopy | Identifies key functional groups (e.g., C=O, N-H). | americanpharmaceuticalreview.comnih.gov |

| Elemental Analysis | Determines the percentage composition of C, H, N. | nih.govnih.gov |

| X-ray Crystallography | Gives the precise 3D atomic structure and stereochemistry. | acs.org |

Structural Modifications and Analog Synthesis for Enhanced Potency

The development of advanced Pt(IV) prodrugs is driven by the goal of overcoming the limitations of cisplatin, such as resistance and off-target toxicity. researchgate.netnih.gov This is achieved through rational design and the synthesis of analogs to establish structure-activity relationships (SAR).

The core principle behind Pt(IV) prodrug design is to create a stable, inactive molecule that can be selectively activated at the tumor site. ub.edunih.gov The two axial positions on the octahedral Pt(IV) center are key to this strategy. nih.gov These positions can be functionalized with various ligands to modulate the compound's properties:

Lipophilicity: Attaching lipophilic ligands, such as long-chain carboxylates, can enhance cellular uptake. ub.edunih.gov

Targeting: Ligands can be chosen to target specific biological pathways or receptors that are overexpressed in cancer cells, thereby increasing drug accumulation in the tumor. nih.govnih.gov

Dual-Action Therapy: The axial ligands can be bioactive molecules themselves, which are released upon reduction of the Pt(IV) center. acs.org This allows for a multi-pronged attack on cancer cells. For example, Compound 17a incorporates an indole-chalcone derivative, which can disturb the microtubule system, complementing the DNA-damaging effect of the released cisplatin core. acs.org

The choice of ligands also influences the reduction potential of the Pt(IV) complex, which affects its stability and the rate at which the active Pt(II) drug is released. ub.edu

To understand how specific structural features influence anticancer activity, series of analog compounds are synthesized and evaluated. acs.org In the study leading to Compound 17a, a series of indole-chalcone derivative-ligated platinum(IV) complexes were created. acs.org By systematically varying the structure of the axial ligands—for instance, by changing the substituents on the indole (B1671886) or chalcone (B49325) moieties—researchers can identify which chemical features are most important for potency.

This process involves synthesizing a library of related compounds using the same core synthetic pathway but with different starting materials for the axial ligands. For example, different carboxylic acids can be used to create a range of Pt(IV) complexes with varied lipophilicity and electronic properties. researchgate.net The cytotoxic activity of these analogs is then tested against various cancer cell lines to establish a clear SAR, guiding the selection of lead candidates like Compound 17a for further development. acs.orgresearchgate.net

Computational Chemistry Approaches to Paclitaxel Structure and Reactivity

Computational chemistry has become an indispensable tool in understanding the complex nature of intricate molecules like Paclitaxel. These theoretical methods provide profound insights into the molecule's three-dimensional structure, electronic properties, and reactivity, which are crucial for understanding its biological activity and for designing more effective derivatives.

Density Functional Theory (DFT) is a predominant method used to investigate Paclitaxel. DFT calculations allow for the optimization of the molecule's geometry, providing a detailed picture of bond lengths, bond angles, and dihedral angles in a gaseous or solvated state. This is particularly valuable for understanding the conformation of the flexible C-13 side chain, which is known to be critical for its binding to tubulin.

Computational studies have been employed to predict the vibrational spectra (infrared and Raman) of Paclitaxel. By calculating the vibrational frequencies and comparing them with experimental data, researchers can confirm the structural integrity of the synthesized molecule and gain insights into the vibrational modes associated with specific functional groups.

Furthermore, computational models are used to explore the reactivity of Paclitaxel. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions that are susceptible to electrophilic or nucleophilic attack can be identified. Red areas on an MEP map indicate regions of negative electrostatic potential, typically associated with lone pairs of electrons on oxygen or nitrogen atoms, which are likely sites for electrophilic attack. Blue areas represent positive potential, often around hydrogen atoms, indicating sites for nucleophilic attack. This information is vital for predicting metabolic pathways and for designing derivatives with improved stability or modified reactivity.

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another key computational approach. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability, whereas a small gap suggests the molecule will be more reactive. For Paclitaxel, these calculations help to explain its reactivity and electronic transitions.

The following tables present representative data derived from computational studies on Paclitaxel, illustrating the types of information that can be obtained.

Table 1: Selected Calculated Geometric Parameters for Paclitaxel using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.56 Å |

| Bond Length | C4-O(Ac) | 1.36 Å |

| Bond Length | C13-O(Side Chain) | 1.45 Å |

| Bond Angle | C1-C2-C3 | 84.5° |

| Bond Angle | O-C13-C(Side Chain) | 109.8° |

| Dihedral Angle | H-C2-C3-H | 47.2° |

Note: These values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

Table 2: Calculated Frontier Molecular Orbital Energies for Paclitaxel

| Molecular Orbital | Energy (eV) |

| HOMO (Highest Occupied) | -6.5 eV |

| LUMO (Lowest Unoccupied) | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These energy values are representative and provide insight into the electronic properties and reactivity of the molecule.

By integrating these computational approaches, a comprehensive model of Paclitaxel's structure and reactivity can be constructed. This synergy between theoretical calculations and experimental findings accelerates the process of drug discovery and development, allowing for a more rational design of next-generation antitumor agents.

Molecular and Cellular Mechanisms of Action of Antitumor Agent 125

Activation and Intracellular Fate of Antitumor agent-125

Platinum(IV) complexes like this compound are characterized by an octahedral geometry and are kinetically inert, which minimizes off-target reactions before reaching cancer cells. researchgate.netfrontiersin.org Their anticancer activity is contingent upon intracellular reduction to the active platinum(II) form. researchgate.netnih.gov

Prodrug Activation Pathways within the Cellular Environment

The activation of this compound is initiated following its transport into the cell. The relatively high intracellular concentrations of reducing agents facilitate its conversion to a cytotoxic species. nih.gov This intracellular activation is a key feature of its prodrug design, aiming to localize the cytotoxic effects within the tumor cells. nih.gov The hypoxic and acidic microenvironment of some tumors can also contribute to the selective reduction of these platinum(IV) prodrugs. frontiersin.org

Ligand Exchange and Bioreduction Processes

The core of the activation process involves the reduction of the Pt(IV) center to Pt(II), which is coupled with the release of its two axial ligands. researchgate.netnih.gov This bioreduction is primarily carried out by endogenous reducing agents such as glutathione (B108866) (GSH) and ascorbic acid. nih.govnih.gov The nature of the axial ligands can significantly influence the reduction potential and, consequently, the activation rate of the prodrug. nih.govrsc.org Once reduced to the planar Pt(II) complex, it can undergo ligand exchange reactions, allowing it to bind to its primary pharmacological target, DNA. nih.gov

Table 1: Key Cellular Reductants in the Activation of Platinum(IV) Prodrugs

| Reducing Agent | Role in Activation |

| Glutathione (GSH) | A major intracellular reductant that facilitates the conversion of Pt(IV) to Pt(II). nih.govnih.gov |

| Ascorbic Acid (Vitamin C) | Another significant biological reductant involved in the intracellular activation of the prodrug. nih.gov |

| Cytochrome c | Can accelerate the reduction of certain Pt(IV) prodrugs in the presence of an electron donor like NADH. nih.gov |

Induction of Mitochondrion-Dependent Apoptosis by this compound

The cytotoxic platinum(II) species generated from this compound primarily exerts its anticancer effects by inducing apoptosis, a form of programmed cell death. A significant component of this process is the intrinsic, or mitochondrial, pathway of apoptosis.

Pathways of Mitochondrial Outer Membrane Permeabilization

Upon activation, the platinum complex can induce mitochondrial damage. nih.gov This can occur through direct interaction with mitochondrial components or indirectly by causing cellular stress, such as the generation of reactive oxygen species (ROS). mdpi.comresearchgate.net This damage leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a critical event in the apoptotic cascade. MOMP allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. rdd.edu.iq

Caspase Cascade Activation and Execution of Apoptosis

The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. rdd.edu.iq Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. rdd.edu.iqresearchgate.net These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govuaeu.ac.ae Studies have shown that treatment with platinum compounds can lead to a noticeable increase in caspase activity. nih.govuaeu.ac.ae

Table 2: Key Events in this compound-Induced Apoptosis

| Apoptotic Event | Description | Key Molecules |

| MOMP | Increased permeability of the outer mitochondrial membrane. oncotarget.com | Bax, Bak |

| Cytochrome c Release | Translocation of cytochrome c from mitochondria to the cytosol. rdd.edu.iq | Cytochrome c |

| Apoptosome Formation | Assembly of a protein complex that activates initiator caspases. | Apaf-1, Caspase-9 |

| Caspase Activation | A cascade of proteolytic events leading to the activation of executioner caspases. acs.org | Caspase-9, Caspase-3, Caspase-7 |

| Execution of Apoptosis | Cleavage of cellular substrates, leading to cell death. | PARP, Lamin |

Role of Pro- and Anti-Apoptotic Proteins in this compound Response

The commitment to apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. spandidos-publications.com The balance between these opposing factions determines the cell's fate. Pro-apoptotic members like Bax and Bak can be activated by cellular stress and are essential for MOMP. spandidos-publications.com Conversely, anti-apoptotic proteins like Bcl-2 and Bcl-xL inhibit apoptosis by sequestering their pro-apoptotic counterparts. researchgate.net The efficacy of this compound can be influenced by the expression levels of these proteins in cancer cells, with high levels of anti-apoptotic proteins potentially conferring resistance. researchgate.netnih.gov

Ferroptosis Induction by this compound in Cancer Cells

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid-based reactive oxygen species (ROS). jddtonline.info This pathway is distinct from other forms of programmed cell death and presents a promising avenue for cancer therapy, particularly for tumors resistant to conventional treatments. nih.gov this compound has been shown to effectively induce ferroptosis in cancer cells. The reduction of the Pt(IV) core within the tumor microenvironment not only releases the active cisplatin (B142131) but also depletes intracellular reductants, which in turn amplifies ROS to trigger ferroptosis. nih.gov

A fundamental aspect of ferroptosis is the overwhelming of the cell's antioxidant defenses, leading to rampant lipid peroxidation. This compound, as a platinum(IV) prodrug, is believed to contribute to this process by increasing intracellular ROS levels. nih.gov The generation of ROS can be further potentiated by the depletion of intracellular antioxidants, a mechanism that can be initiated by platinum-based drugs. researchgate.net This surge in ROS, particularly hydroxyl radicals, can attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. nih.gov This process disrupts membrane integrity and function, ultimately leading to cell death. sciencedaily.com

| Key Event | Description |

| ROS Generation | The metabolic activity of cancer cells and the action of this compound lead to an increase in reactive oxygen species. |

| Lipid Peroxidation | Increased ROS levels, particularly in the presence of iron, lead to the oxidative degradation of lipids within cellular membranes. |

| Membrane Damage | The accumulation of lipid peroxides compromises the structural and functional integrity of cellular membranes, a hallmark of ferroptosis. |

Iron is a critical element in the induction of ferroptosis, as it participates in the Fenton reaction which generates highly reactive hydroxyl radicals. nih.gov Cancer cells often exhibit a dysregulated iron metabolism, with a higher demand for iron compared to normal cells to support their rapid proliferation. frontiersin.orgecancer.org This "addiction" to iron can be exploited by agents like this compound. ecancer.org By promoting an environment of oxidative stress, this compound can enhance the labile iron pool within the cancer cell, thereby fueling the lipid peroxidation that drives ferroptosis. nih.gov

| Factor | Role in Iron Homeostasis and Cancer |

| Increased Iron Demand | Cancer cells often upregulate iron uptake mechanisms to support their rapid growth and division. frontiersin.org |

| Labile Iron Pool | An increase in the readily available intracellular iron pool can catalyze the formation of ROS and drive ferroptosis. |

| Therapeutic Target | The dysregulated iron metabolism in cancer cells presents a vulnerability that can be targeted by ferroptosis-inducing agents. nih.gov |

Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. nih.govcolumbia.edu Inhibition of GPX4 is a central mechanism for inducing ferroptosis. columbia.edu Platinum(IV) prodrugs, through their reduction to platinum(II) complexes, can deplete intracellular GSH. researchgate.netccspublishing.org.cn This depletion of GSH indirectly inhibits the activity of GPX4, leaving the cell vulnerable to lipid peroxidation and subsequent ferroptotic death. researchgate.netnih.gov Therefore, this compound's mechanism likely involves the modulation of the GPX4 pathway through GSH depletion. researchgate.net

A significant advantage of this compound is its ability to induce both apoptosis and ferroptosis. nih.gov Apoptosis, or programmed cell death, is a well-established target for many anticancer drugs. The interplay between these two pathways can lead to a more potent antitumor effect and may help overcome resistance to therapies that target only one cell death mechanism. nih.gov The induction of both pathways can create a synergistic effect, where the cellular damage initiated by one pathway can sensitize the cell to the other. nih.gov For instance, the ROS generated during ferroptosis can also contribute to the mitochondrial outer membrane permeabilization, a key event in the intrinsic pathway of apoptosis.

Other Regulated Cell Death Pathways Influenced by this compound

While the primary focus of this compound's mechanism of action is on apoptosis and ferroptosis, its impact on other regulated cell death pathways, such as necroptosis and pyroptosis, is an area of ongoing investigation.

Necroptosis is a form of regulated necrosis that can be triggered in response to stimuli such as death receptor activation, particularly when apoptosis is inhibited. meddocsonline.orgnih.gov Given that some cancer cells can develop resistance to apoptosis, the ability to induce necroptosis could be a valuable therapeutic strategy. nih.govmdpi.com

Pyroptosis is an inflammatory form of programmed cell death that is dependent on the activation of caspases, leading to the cleavage of gasdermin proteins and the formation of pores in the cell membrane. nih.govresearchgate.net This form of cell death is often associated with the release of pro-inflammatory cytokines, which can stimulate an anti-tumor immune response. nih.govfrontiersin.org Some platinum-based drugs have been shown to induce pyroptosis in certain cancer cell lines. nih.govresearchgate.net Therefore, it is plausible that this compound, as a platinum(IV) prodrug, may also have the potential to modulate necroptotic or pyroptotic signaling pathways, further broadening its antitumor activity. nih.govnih.gov

Autophagy Modulation in Response to this compound

Autophagy is a cellular self-digestion process that plays a dual role in cancer, acting as a survival mechanism under stress but also as a form of programmed cell death. Platinum-based drugs, including by extension this compound, are known to modulate autophagy. The DNA damage and cellular stress induced by the active form of this compound can trigger an autophagic response.

In many cancer cells, autophagy is initiated as a pro-survival mechanism to cope with the stress induced by chemotherapy. However, this response can be context-dependent. The inhibition of this protective autophagy can often sensitize cancer cells to the cytotoxic effects of platinum agents. Conversely, in some cellular contexts, excessive autophagic activity can lead to autophagic cell death, a distinct form of programmed cell death. The development of novel Pt(IV) antitumor agents that incorporate autophagy-regulating moieties is an emerging area of research, aiming to harness this process to enhance therapeutic efficacy.

DNA Adduct Formation and DNA Damage Response Elicited by this compound

The primary mechanism of action for platinum-based anticancer drugs is the formation of covalent adducts with DNA. After intracellular reduction to its active Pt(II) form, this compound binds to nuclear DNA, leading to significant structural distortions and functional impairments.

The activated Pt(II) species of this compound preferentially binds to the N7 position of purine (B94841) bases, particularly guanine (B1146940). This binding results in the formation of several types of DNA adducts:

Intrastrand crosslinks: These are the most common type of adducts, accounting for the majority of lesions. They typically occur between two adjacent guanine bases (GG) or a guanine and an adjacent adenine (B156593) base (AG).

Interstrand crosslinks: These form between guanine bases on opposite DNA strands and are highly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.

Monoadducts: A single platinum molecule bound to one DNA base.

These adducts cause the DNA double helix to bend and unwind, creating a distorted structure that is recognized by cellular machinery.

Below is a table summarizing the types of DNA adducts formed by platinum agents.

| Adduct Type | Description | Approximate Frequency |

| 1,2-Intrastrand d(GpG) | Crosslink between two adjacent guanine bases. | ~65% |

| 1,2-Intrastrand d(ApG) | Crosslink between an adjacent adenine and guanine. | ~25% |

| 1,3-Intrastrand d(GpXpG) | Crosslink between two guanines separated by another base. | ~5-10% |

| Interstrand Crosslinks | Crosslinks between bases on opposite DNA strands. | ~1-5% |

| Monoadducts | Single platinum binding to a DNA base. | Minor |

Note: Frequencies are representative of cisplatin and are expected to be similar for the active form of this compound.

The formation of platinum-DNA adducts is recognized by the cell as DNA damage, which triggers the DNA Damage Response (DDR). This complex signaling network aims to halt the cell cycle to allow for DNA repair. Key proteins in this pathway, such as ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) kinases, are activated. These kinases, in turn, phosphorylate and activate downstream checkpoint kinases like Chk1 and Chk2. The activation of these pathways serves as a crucial signal to the cell that its genomic integrity is compromised.

The structural distortions in DNA caused by this compound adducts physically obstruct the progression of DNA and RNA polymerases along the DNA template. This leads to:

Replication Inhibition: The stalling of replication forks at the site of the adducts prevents the cell from accurately duplicating its genome, which is a prerequisite for cell division.

Transcription Inhibition: The inability of RNA polymerase to transcribe genes essential for cellular function and survival contributes to the drug's cytotoxicity. The sequestration of transcription factors by the distorted DNA can further inhibit gene expression.

This dual inhibition of fundamental cellular processes is a major contributor to the antitumor activity of platinum compounds.

Effects of this compound on Cell Cycle Progression

By activating DNA damage checkpoints, this compound ultimately interferes with the normal progression of the cell cycle, forcing a halt that can lead to apoptosis if the DNA damage is too extensive to be repaired.

The cellular response to DNA damage induced by platinum agents can lead to arrest at multiple phases of the cell cycle, primarily the G1, S, and G2 phases. For this compound, an S-phase arrest has been noted.

S-Phase Arrest: Stalled replication forks during the DNA synthesis (S) phase activate the ATR-Chk1 signaling pathway. This leads to the inhibition of factors required for the firing of new replication origins and the stabilization of the stalled forks. This S-phase arrest prevents cells with damaged DNA from completing replication.

G2/M Arrest: If DNA damage persists, cells often arrest in the G2 phase, before entry into mitosis (M phase). This is typically mediated by the ATM/ATR-Chk1/Chk2 pathways, which inhibit the cyclin B-CDK1 complex necessary for mitotic entry. This arrest provides a final opportunity for the cell to repair its DNA before attempting to divide.

If the DNA repair mechanisms are overwhelmed and cannot resolve the damage, the sustained cell cycle arrest will trigger apoptotic pathways, leading to the programmed death of the cancer cell. Information on this compound specifically indicates it can activate the mitochondrion-dependent apoptosis pathway and also induce a form of iron-dependent cell death known as ferroptosis.

The table below outlines the key proteins involved in cell cycle arrest induced by platinum-agent-mediated DNA damage.

| Checkpoint | Key Proteins Activated | Primary Phase of Arrest |

| G1/S | p53, p21 | G1 |

| Intra-S | ATR, Chk1 | S |

| G2/M | ATM, ATR, Chk1, Chk2 | G2 |

Regulation of Cell Cycle Regulatory Proteins by Platinum Compounds

The progression of the cell cycle is a tightly regulated process controlled by the interplay of various proteins, primarily cyclins and cyclin-dependent kinases (CDKs). Disruption of this regulation is a hallmark of cancer, and many anticancer agents, including platinum-based drugs, exert their effects by interfering with this machinery. Platinum compounds are known to cause DNA damage, which in turn activates cell cycle checkpoints and modulates the activity of key regulatory proteins, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells.

Platinum drugs, after entering a cell and becoming activated, bind to DNA to form adducts. nih.gov These adducts distort the DNA structure, interfering with DNA replication and transcription. nih.govyoutube.com This DNA damage is a primary signal that triggers a cascade of responses orchestrated by cell cycle regulatory proteins. The cell's machinery senses this damage and halts the cell cycle to allow time for DNA repair. If the damage is irreparable, the cell is directed towards programmed cell death. mdpi.com

The key events in the regulation of cell cycle proteins by platinum compounds are:

Activation of Checkpoint Kinases: DNA damage caused by platinum adducts activates sensor proteins, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). These kinases, once activated, phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2.

Inhibition of Cdc25 Phosphatases: The activated Chk1 and Chk2 kinases phosphorylate and inhibit the Cdc25 family of phosphatases. These phosphatases are responsible for removing inhibitory phosphates from CDKs, a necessary step for CDK activation and cell cycle progression. Inhibition of Cdc25 leads to the accumulation of inactive, phosphorylated CDKs.

Induction of CDK Inhibitors (CKIs): DNA damage can also lead to the upregulation of CDK inhibitor proteins, such as p21 (Cip1) and p27 (Kip1). The p53 tumor suppressor protein, often activated in response to DNA damage, is a key transcriptional activator of p21. These CKIs bind to and inhibit the activity of cyclin-CDK complexes, further contributing to cell cycle arrest.

The culmination of these events is the arrest of the cell cycle at specific checkpoints, most commonly the G1, S, or G2/M phases. mdpi.com The specific phase of arrest can depend on the cell type and the extent of DNA damage. This arrest prevents the cell from replicating its damaged DNA and progressing into mitosis, thereby preventing the proliferation of the cancerous cell.

The following table summarizes the general effects of platinum-based antitumor agents on key cell cycle regulatory proteins.

| Protein Family | Specific Protein | Effect of Platinum Agent Activity | Consequence |

| Checkpoint Kinases | ATM/ATR | Activated | Initiates DNA damage response signaling |

| Chk1/Chk2 | Activated | Phosphorylates and inhibits Cdc25 phosphatases | |

| Phosphatases | Cdc25 family | Inhibited | CDKs remain in an inactive, phosphorylated state |

| Cyclin-Dependent Kinases (CDKs) | CDK1, CDK2, CDK4/6 | Activity Inhibited | Cell cycle arrest at G1, S, or G2/M checkpoints |

| CDK Inhibitors (CKIs) | p21 (Cip1), p27 (Kip1) | Expression Upregulated | Binds to and inhibits cyclin-CDK complexes |

| Tumor Suppressors | p53 | Activated / Stabilized | Induces transcription of p21 and pro-apoptotic genes |

Preclinical Efficacy Studies of Antitumor Agent 125

In Vivo Anti-tumorigenic Efficacy in Murine Xenograft Models

Histopathological Analysis of Treated Tumors

There is currently no publicly available information regarding the histopathological analysis of tumors treated with Antitumor agent-125. Detailed studies that would describe the microscopic changes in tumor tissue architecture, such as the extent of necrosis, changes in cellular morphology, or effects on the tumor stroma following treatment with this agent, have not been published in the sources reviewed.

Organoid and 3D Culture Models for Efficacy Assessment

Development and Validation of Complex Preclinical Models

Information regarding the development and validation of specific organoid or other 3D culture models for the assessment of this compound is not available in the public domain. There are no published studies detailing the establishment of patient-derived organoids or tumor spheroid models to test the efficacy of this particular compound.

Response of Organoid Models to this compound

Consistent with the lack of information on model development, there is no data available on the response of organoid or 3D culture models to this compound. Research detailing the effects of this agent on the growth, viability, and cellular composition of such advanced preclinical models has not been made public.

Pharmacological Characterization of Antitumor Agent 125 Preclinical

Preclinical Pharmacokinetics (PK)

Preclinical pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion of a new chemical entity. This data helps in understanding the exposure of the compound and its metabolites in preclinical species, which is crucial for the design of toxicology studies and for predicting the pharmacokinetic profile in humans. For the novel rexinoid, Antitumor agent-125 (also known as V-125), detailed preclinical pharmacokinetic data is not extensively available in the public domain. Rexinoids as a class are known to be ligands for retinoid X receptors (RXRs), which are involved in regulating gene transcription related to various cancer processes nih.gov.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models have not been identified in the available literature. General pharmacokinetic assessments for novel compounds typically involve administration to animal models, such as rodents and non-rodents, to understand how the drug is processed by the body youtube.com. This includes evaluating its bioavailability after oral administration, the extent of its distribution into various tissues, the metabolic pathways it undergoes, and the routes of its elimination from the body. Without specific studies on V-125, a detailed ADME profile cannot be constructed.

Plasma Concentration-Time Profiles of this compound and its Metabolites

A typical plasma concentration-time profile provides critical pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the curve (AUC), which represents the total drug exposure over time srmist.edu.inpharmacy180.comyoutube.com. Data from such studies for this compound and its metabolites are not available in the reviewed scientific literature. These profiles are fundamental to understanding the systemic exposure and clearance of a drug candidate.

Tissue Distribution and Accumulation Profiles

Information regarding the tissue distribution and accumulation of this compound in preclinical models is not described in the available scientific reports. Tissue distribution studies are important to identify target organs for efficacy and potential toxicity, as well as to understand if the drug accumulates in specific tissues over time oup.comfrontiersin.orgresearchgate.netplos.org.

Preclinical Pharmacodynamics (PD)

Preclinical pharmacodynamic studies aim to establish the relationship between drug exposure and its pharmacological effect. This involves identifying biomarkers that can provide evidence of target engagement and downstream biological effects.

Relationship Between Exposure and Efficacy Biomarkers

While specific exposure-efficacy biomarker relationships for this compound have not been detailed, it is known to act as a rexinoid, activating retinoid X receptors (RXRs) nih.gov. In preclinical studies, the efficacy of rexinoids has been associated with reduced cell proliferation and decreased expression of biomarkers related to tumor growth, such as cyclins D1 and E nih.gov. This compound has demonstrated anti-neoplastic activity in preclinical models of breast and lung cancer nih.gov. It significantly increased the time to tumor development in a mouse model of breast cancer and decreased the number, size, and burden of lung tumors in a lung cancer model nih.gov. These anti-tumor effects serve as efficacy markers, though their direct quantitative relationship with plasma exposure levels of V-125 is not published.

Table 1: Preclinical Efficacy of this compound

| Animal Model | Efficacy Outcome |

|---|---|

| MMTV-Neu Breast Cancer Model | Significantly increased time to tumor development |

Biomarkers of Apoptosis and Ferroptosis Induction In Vivo

Rexinoids are known to exert biological effects that include being pro-apoptotic nih.gov. However, specific in vivo studies demonstrating the induction of apoptosis or ferroptosis by this compound, and the associated biomarkers, are not available in the current literature.

Apoptosis: This is a form of programmed cell death crucial for normal tissue homeostasis, and its induction is a common mechanism for anticancer agents. Key biomarkers of apoptosis include the activation of caspases and changes in the expression of Bcl-2 family proteins.

Ferroptosis: This is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides nih.govuni-muenchen.demdpi.commdpi.comfrontiersin.org. There is no information available from the reviewed sources to suggest that this compound induces ferroptosis.

Further research is required to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound and to identify relevant biomarkers for its anti-tumor activity.

Target Engagement and Pathway Modulation in Preclinical Models

In preclinical evaluations, this compound (V-125) has demonstrated significant engagement with its primary molecular targets and subsequent modulation of key signaling pathways implicated in cancer progression. As a novel rexinoid, V-125 functions as a ligand for Retinoid X Receptors (RXRs), which are critical regulators of gene transcription involved in various cancer-related processes. nih.gov

Target Engagement:

The primary molecular target of this compound is the Retinoid X Receptor (RXR). nih.gov Rexinoids, as a class of compounds, bind to and activate RXRs, which then form heterodimers with other nuclear receptors to regulate the transcription of a wide array of genes controlling cell growth, differentiation, and apoptosis. The anti-neoplastic activities of rexinoids have been documented in multiple preclinical studies. nih.govnih.gov this compound was identified as a lead compound from a series of novel rexinoids based on its performance in optimized in vitro assays designed to assess its potency and interaction with RXRs. nih.govnih.gov

Pathway Modulation:

Upon engagement with RXRs, this compound modulates downstream signaling pathways that are crucial for tumor development and survival. Preclinical studies in mouse models of breast and lung cancer have provided evidence of its ability to alter gene expression and cellular processes associated with tumorigenesis.

The table below summarizes the key findings from preclinical studies on the pathway modulation effects of this compound (V-125).

| Preclinical Model | Key Findings | Implicated Pathway Modulation |

| MMTV-neu Breast Cancer Model | Significantly delayed initial tumor development. | Modulation of pathways involved in tumor initiation. |

| MMTV-neu Breast Cancer Model | Significantly increased overall survival in mice with established tumors. | Modulation of pathways related to tumor progression. |

| A/J Lung Cancer Model | Significantly decreased the number, size, and burden of lung tumors. | Modulation of pathways controlling cell proliferation and tumor growth. |

These preclinical data provide a strong rationale for the further development of this compound as a potential cancer therapeutic, with its mechanism of action rooted in the engagement of RXRs and the subsequent modulation of critical cancer-related signaling pathways. nih.gov

Mechanisms of Resistance to Antitumor Agent 125

Intrinsic Resistance Mechanisms

Intrinsic, or primary, resistance is mediated by pre-existing factors within the tumor that allow cancer cells to survive the initial therapeutic assault. nih.gov

Cellular detoxification systems can neutralize chemotherapeutic agents before they can exert their cytotoxic effects. A key player in this process is the glutathione (B108866) (GSH) system. researchgate.netglobalscientificjournal.com GSH is a potent intracellular antioxidant that can directly bind to and inactivate antitumor agents through its active sulfhydryl (SH) group, which has a high affinity for compounds like platinum-based agents. nih.govmdpi.com This conjugation reaction, often catalyzed by Glutathione S-transferases (GSTs), renders the drug harmless and facilitates its removal from the cell. mdpi.comdovepress.com

Cancer cells with intrinsically high levels of GSH or over-expression of GSTs are often resistant to certain therapies. researchgate.netglobalscientificjournal.com The GSH redox cycle, involving the conversion of oxidized glutathione (GSSG) back to its reduced GSH form, further contributes to this defensive capacity, neutralizing the reactive oxygen species (ROS) that many chemotherapies generate to kill cells. globalscientificjournal.comnih.gov

Many antitumor agents function by causing extensive DNA damage, leading to cell death. nih.gov However, cancer cells can possess highly efficient DNA repair systems that counteract this damage, conferring resistance. nih.govmdpi.com Enhanced activity of pathways such as nucleotide excision repair (NER) and base excision repair (BER) can remove drug-induced DNA adducts and lesions, allowing the cell to survive and proliferate. mdpi.comprobiologists.com

For agents that cause DNA cross-links, the Fanconi anemia (FA) and homologous recombination (HR) pathways are critical for repair. probiologists.comresearchgate.net Cells with upregulated expression of key proteins in these pathways, such as ERCC1 in the NER pathway, can exhibit significant intrinsic resistance to DNA-damaging drugs. mdpi.com Dysregulation of these repair mechanisms is a common feature of cancer, and their enhancement is a major survival advantage against genotoxic therapies. nih.gov

Some chemotherapeutic agents are administered as inactive prodrugs that must be metabolically converted into their active, cytotoxic form within the body. nih.govmdpi.com Intrinsic resistance can occur if the cancer cells have a deficiency in the specific enzymes required for this bioactivation. nih.gov For example, if Antitumor agent-125 were a prodrug, a lack of the necessary activating enzymes in the tumor would prevent it from ever becoming effective. nih.govmdpi.com

Conversely, resistance is frequently caused by the increased efflux of drugs from the cancer cell, which reduces the intracellular drug concentration to sub-lethal levels. nih.govmdpi.com This is primarily mediated by a superfamily of transmembrane transporters known as ATP-binding cassette (ABC) transporters. nih.govmdpi.com Key members implicated in multidrug resistance (MDR) include P-glycoprotein (P-gp, or ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1, or ABCC1), and Breast Cancer Resistance Protein (BCRP, or ABCG2). nih.govmdpi.com Overexpression of these efflux pumps is a well-documented mechanism of both intrinsic and acquired resistance to a wide array of anticancer drugs. nih.govdovepress.com

Table 1: Overview of Intrinsic Resistance Mechanisms

| Resistance Mechanism | Key Molecules | Role in Resistance to this compound |

|---|---|---|

| Cellular Detoxification | Glutathione (GSH), Glutathione S-transferases (GSTs) | GSH directly binds to and neutralizes the agent, a reaction catalyzed by GSTs, preventing it from reaching its cellular target. nih.govmdpi.com |

| DNA Repair | ERCC1, BRCA1/2, PARP | Enhanced repair of drug-induced DNA damage allows cancer cells to survive and continue to proliferate. nih.govmdpi.com |

| Prodrug Inactivation | Metabolic Enzymes (e.g., Cytochrome P450) | Lack of necessary enzymes prevents the conversion of an inactive prodrug into its active cytotoxic form. nih.gov |

| Drug Efflux | ABC Transporters (P-gp/ABCB1, MRP1, BCRP/ABCG2) | Actively pumps the antitumor agent out of the cell, reducing intracellular accumulation and effectiveness. nih.govmdpi.com |

Acquired Resistance Development

Acquired resistance emerges in tumors that were initially sensitive to treatment. nih.gov This occurs through the process of Darwinian selection, where a small subpopulation of resistant cells survives therapy and proliferates, or through the development of new genetic mutations that confer a survival advantage. nih.govplos.org

To study the mechanisms of acquired resistance, researchers develop resistant cell line models in the laboratory. nih.govfrontiersin.org The standard method involves taking a drug-sensitive parental cancer cell line and exposing it to continuous, long-term treatment with the antitumor agent. nih.govfrontiersin.org The concentration of the drug is gradually increased in a stepwise manner over several months. frontiersin.org

This process places the cancer cells under intense selective pressure. nih.gov Most cells die, but a few may develop or already possess traits that allow them to survive. These surviving cells are then cultured and expanded, resulting in a new cell line that is resistant to the specific drug. nih.govfrontiersin.org For example, a resistant variant of the A549 lung cancer cell line was developed through exposure to taxol, resulting in a line that required the drug to maintain normal growth. aacrjournals.org These models are invaluable for investigating the specific molecular changes that lead to resistance. nih.gov

Once a drug-resistant cell line is established, it can be compared to the original, sensitive parental line to identify the molecular alterations responsible for the resistant phenotype. aacrjournals.orgmdpi.com This is achieved through comprehensive molecular profiling techniques:

Genomics: Involves sequencing the DNA of resistant cells to find new mutations in drug targets or in genes related to resistance, such as DNA repair enzymes or drug transporters. frontiersin.org

Transcriptomics: Measures gene expression to see if genes encoding for efflux pumps, detoxification enzymes, or survival pathway proteins are upregulated in the resistant cells. frontiersin.org

Proteomics: Analyzes the entire protein content of the cells to identify differences in protein levels or post-translational modifications, such as phosphorylation, between the sensitive and resistant lines. aacrjournals.org A comparative proteomic study of resistant cell lines identified altered levels of cytoskeletal proteins and galectin-1 as potential contributors to resistance against microtubule-stabilizing agents. aacrjournals.org

These profiling studies provide a detailed map of the changes that enable a cancer cell to withstand treatment and can reveal novel targets for therapies designed to overcome or prevent resistance. mdpi.com

Table 2: Example of Molecular Profiling in a Hypothetical Resistant Cell Line

| Profiling Technique | Observation in Resistant Line (vs. Parental) | Implication for Resistance |

|---|---|---|

| Genomic Sequencing | Point mutation in the drug's target protein. | The mutation may prevent the drug from binding effectively, rendering it inactive. |

| Transcriptomic (mRNA) Analysis | 50-fold increase in ABCB1 (P-gp) gene expression. | Increased production of the P-gp efflux pump leads to rapid removal of the drug from the cell. nih.gov |

| Proteomic Analysis | Upregulation of GSTP1 and GPX1 proteins. | Enhanced capacity to detoxify the drug and neutralize drug-induced oxidative stress. mdpi.com |

| Functional Assay | Increased rate of DNA adduct removal post-treatment. | A more efficient DNA repair system is actively removing the damage caused by the drug. mdpi.com |

Strategies to Overcome Resistance to this compound

The development of resistance to this compound necessitates the exploration of strategies to restore or enhance its efficacy. These approaches often focus on understanding the specific mechanisms of resistance and developing interventions to counteract them.

Identification of Resistance Modifiers and Sensitizers

One key strategy is the identification of molecules that can modulate the resistance phenotype. These "resistance modifiers" or "sensitizers" can work through various mechanisms to restore the sensitivity of cancer cells to a given treatment.

Inhibitors of Efflux Pumps: A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. nih.gov The development of inhibitors of these efflux pumps aims to increase the intracellular concentration of the anticancer agent. nih.gov

Modulators of Detoxification Pathways: Cancer cells can develop resistance by enhancing their ability to detoxify drugs. For example, increased levels of glutathione (GSH) can lead to the inactivation of certain chemotherapeutic agents. mdpi.com Targeting these detoxification pathways may re-sensitize resistant cells.

Natural Products: A number of plant-derived natural products have been investigated for their ability to modulate multidrug resistance. dergipark.org.tr Compounds like curcumin, resveratrol, and dihydroartemisinin (B1670584) have shown potential as radiosensitizers and chemosensitizers in preclinical studies. nih.gov

Combination Therapies to Circumvent Resistance

Combining this compound with other therapeutic agents is a cornerstone strategy to overcome resistance. nih.gov The rationale behind combination therapy is to target multiple cellular pathways simultaneously, thereby reducing the likelihood of resistance emerging. mdpi.com

Targeting Parallel Pathways: Cancer cells can often bypass the effects of a targeted therapy by activating alternative signaling pathways. targetedonc.com Combining inhibitors that target both the primary oncogenic pathway and these compensatory pathways can be an effective strategy. targetedonc.com For example, combining inhibitors of the PI3K/Akt and MEK pathways has been explored. targetedonc.com

Combination with Immunotherapy: The integration of targeted therapies or chemotherapy with immune checkpoint inhibitors is a promising approach. mdpi.com Chemotherapy can induce immunogenic cell death, releasing tumor antigens and potentially enhancing the efficacy of immunotherapy. mdpi.com

Synergistic Drug Combinations: The goal of combination therapy is often to achieve a synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects. This can allow for the use of lower doses of each agent, potentially reducing toxicity. nih.gov

Interactive Table: Examples of Combination Strategies to Overcome Resistance

| Combination Approach | Rationale | Example |

| Dual Pathway Blockade | To prevent the activation of bypass signaling pathways that confer resistance. | Combining BRAF and MEK inhibitors in BRAF-mutant melanoma. |

| Chemotherapy + Immunotherapy | To enhance the anti-tumor immune response by inducing immunogenic cell death. | Pembrolizumab combined with chemotherapy for certain lung cancers. mdpi.com |

| Targeted Therapy + ADC | To deliver a potent cytotoxic agent directly to cancer cells expressing a specific target. | Combining a targeted agent with an antibody-drug conjugate (ADC). frontiersin.org |

Combinatorial Therapeutic Strategies Involving Antitumor Agent 125 Preclinical

Synergistic Interactions with Conventional Chemotherapeutic Agents

The integration of Antitumor agent-125 with standard chemotherapeutic drugs has been a key area of preclinical investigation. As a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of conventional agents.

Evaluation in Platinum-Sensitive and Resistant Settings

While direct preclinical studies evaluating this compound specifically with platinum-based agents in sensitive and resistant models are not extensively detailed in publicly available literature, the broader class of CBP/p300 inhibitors has shown promise in overcoming chemotherapy resistance. For instance, preclinical studies on other CBP/p300 inhibitors have demonstrated their ability to enhance the efficacy of chemotherapeutic agents in various cancer models. One study found that a CBP/p300 inhibitor improved the response of a triple-negative breast cancer model to the chemotherapeutic drug docetaxel (B913). nih.govjci.org This suggests a potential area of investigation for this compound in platinum-resistant settings, where overcoming acquired resistance is a significant clinical challenge.

Mechanistic Basis for Synergism

The synergistic potential between this compound and conventional chemotherapy is thought to be multifactorial. CBP/p300 proteins are critical co-activators involved in the transcription of genes related to cell proliferation, survival, and DNA repair. By inhibiting these proteins, this compound may potentiate the effects of DNA-damaging chemotherapeutics.

Preclinical research on related CBP/p300 inhibitors has shown that they can exert synergistic anticancer effects with chemotherapy agents. nih.gov One of the proposed mechanisms is the downregulation of ATP-binding cassette (ABC) transporter genes, which are often responsible for multi-drug resistance. Inhibition of CBP/p300 can lead to increased intracellular accumulation of chemotherapeutic drugs, thereby sensitizing cancer cells to their effects. nih.gov For example, the CBP/p300 inhibitor I-CBP112 was shown to increase the cytotoxic activity of doxorubicin (B1662922). nih.gov Furthermore, by impairing DNA damage repair pathways, CBP/p300 inhibition may enhance the lethality of DNA-damaging agents like platinum compounds. aacrjournals.org

Below is a table summarizing the mechanistic rationale for combining this compound with conventional chemotherapy, based on findings from its drug class.

| Mechanism | Effect of this compound (as a CBP/p300 inhibitor) | Synergistic Outcome with Chemotherapy |

| Drug Efflux | Downregulation of ABC transporter genes nih.gov | Increased intracellular concentration of chemotherapeutic agents nih.gov |

| DNA Damage Repair | Impairment of DNA repair pathways, such as homologous recombination aacrjournals.org | Enhanced cytotoxicity of DNA-damaging agents (e.g., platinum drugs, doxorubicin) nih.govaacrjournals.org |

| Cell Cycle Control | Induction of cell cycle arrest thno.org | Increased susceptibility of cancer cells to cell-cycle-specific chemotherapies |

| Apoptosis | Promotion of apoptotic pathways mdpi.com | Lowered threshold for chemotherapy-induced cell death |

Combination with Targeted Therapies

A primary focus of preclinical research for this compound has been its combination with targeted therapies, particularly in the context of overcoming treatment resistance.

Integration with Signal Transduction Pathway Inhibitors

This compound is being developed for use in combination with inhibitors of key oncogenic signaling pathways, such as those driven by EGFR and KRAS mutations. onclive.com Preclinical studies have demonstrated that this compound can prevent the development of resistance to both EGFR inhibitors and KRAS G12C inhibitors in models of non-small cell lung cancer (NSCLC) and colorectal cancer. nih.gov When combined with standard-of-care targeted agents in mouse xenograft studies, the addition of this compound led to increased response rates and a prolonged duration of response. nih.gov

Rational Combinations Based on Molecular Subtypes

The rationale for combining this compound with targeted therapies is based on its ability to block transcriptional mechanisms of resistance that undermine the long-term efficacy of these agents. nih.gov Cancers with specific molecular subtypes, such as EGFR-mutant or KRAS G12C-mutant NSCLC, often develop resistance through non-genetic transcriptional reprogramming. nih.govonclive.com

This compound targets these resistance pathways by inhibiting CBP/p300, which are crucial for the transcriptional control of programs related to stemness, epithelial-mesenchymal transition (EMT), and transforming growth factor-beta (TGFβ) signaling. nih.gov By suppressing these escape routes, this compound can restore or enhance sensitivity to targeted inhibitors. This provides a strong rationale for its use in molecularly defined patient populations who have progressed on prior targeted therapies. onclive.com

The table below outlines preclinical findings for this compound in combination with targeted therapies.

| Cancer Model | Targeted Therapy Class | Observed Preclinical Outcome | Reference |

| EGFR-mutated NSCLC | EGFR Inhibitors | Prevents development of resistance; increases response rate and duration. | nih.gov |

| KRAS G12C-mutated NSCLC | KRAS G12C Inhibitors | Prevents development of resistance; increases response rate and duration. | nih.govonclive.com |

| KRAS G12C-mutated Colorectal Cancer | KRAS G12C Inhibitors | Prevents development of resistance. | nih.gov |

| Castration-Resistant Prostate Cancer | Androgen Receptor (AR) Inhibitors | Synergistic effect on tumor growth inhibition. | nih.gov |

Combination with Immunomodulatory Agents

There is a compelling preclinical rationale for combining this compound with immunomodulatory agents, particularly immune checkpoint inhibitors. The inhibition of CBP/p300 has been shown to activate antitumor immunity and enhance the efficacy of immunotherapy. nih.govnih.gov

Preclinical studies involving other selective CBP/p300 bromodomain inhibitors have demonstrated a significant enhancement of immune checkpoint blockade efficacy. cellcentric.comaacrjournals.orgresearchgate.net The proposed mechanism involves the modulation of the tumor microenvironment (TME). CBP/p300 inhibition has been shown to reduce the expression of programmed death-ligand 1 (PD-L1) on cancer cells, a key molecule that tumors use to evade the immune system. cellcentric.comaacrjournals.orgnih.gov By blocking the transcription of the gene encoding PD-L1 (CD274), CBP/p300 inhibitors can reduce both cellular and exosomal PD-L1, thereby reactivating T-cell function and rendering tumors more susceptible to immune attack. cellcentric.comaacrjournals.orgnih.gov

Furthermore, CBP/p300 inhibition can reprogram the TME by reducing the accumulation of immunosuppressive cells, such as tumor-associated neutrophils (TANs) and myeloid-derived suppressor cells (MDSCs), while increasing the infiltration of cytotoxic T lymphocytes (CTLs). nih.govnih.gov Specifically, in preclinical models of triple-negative breast cancer, a CBP/p300 inhibitor was shown to improve the response to immune checkpoint blockade by reducing TANs and inducing an interferon (IFN) response in tumor cells. nih.govjci.org These findings provide a strong basis for the clinical investigation of this compound in combination with immunotherapies. nih.govresearchgate.net

No Information Available for "this compound"

Following a comprehensive search of publicly available scientific literature and databases, no information was found for a chemical compound designated "this compound." This name does not correspond to any recognized therapeutic agent or research compound in the public domain.

It is possible that "this compound" is an internal, proprietary, or discontinued (B1498344) code name from a specific research institution or pharmaceutical company that has not been disclosed publicly. Without a standardized chemical name (such as an IUPAC name), CAS number, or other common identifiers, it is not possible to retrieve any data regarding its properties, preclinical studies, or mechanism of action.

Therefore, the requested article on the combinatorial therapeutic strategies, impact on the tumor microenvironment, and potential for immunogenic cell death induction involving "this compound" cannot be generated.

Future Directions and Translational Perspectives for Antitumor Agent 125 Research

Development of Next-Generation Therapeutic Analogs Targeting CA-125

While CA-125 itself is not a drug, its aberrant overexpression and functional roles in tumor progression make it and its biological pathways attractive targets for new therapies. nih.govbiocytogen.jp The development of next-generation treatments is focused on agents that can specifically recognize and act against cancer cells expressing CA-125 (MUC16).

Future research is centered on several key areas:

Monoclonal Antibodies (mAbs): Early efforts with mAbs like Oregovomab, an anti-idiotypic antibody mimicking CA-125, showed limited clinical advantage in large trials despite inducing an immune response. mdpi.comnih.gov The next generation of therapeutics focuses on antibodies targeting the portion of the MUC16 protein that remains anchored to the cancer cell after the main part (what is measured as CA-125 in blood) is cleaved off. nih.govbiocytogen.jp This approach aims to deliver a more targeted, potent anti-tumor effect. nih.gov Fully human antibodies are also in development to reduce immunogenicity and improve suitability for clinical applications. mdpi.com

Antibody-Drug Conjugates (ADCs): MUC16 is considered a strong candidate for ADC development. This strategy involves attaching a powerful cytotoxic drug to a monoclonal antibody that specifically targets the MUC16 protein on the tumor cell surface. This allows for direct delivery of the toxin to the cancer cell, sparing healthy tissues. nih.govmdpi.com

CAR-T Cell Therapy: Adoptive T-cell therapy using Chimeric Antigen Receptors (CARs) directed against CA-125 has been developed, with phase I trials proposed. mdpi.com This involves engineering a patient's own immune cells to recognize and attack cancer cells expressing MUC16.

Pathway Inhibition: Research indicates that CA-125 influences cancer cell migration and metastasis through signaling pathways like Wnt and PI3K/Akt/mTOR. spandidos-publications.comnih.govoncotarget.comnih.gov Developing small molecule inhibitors that block these specific pathways activated by CA-125 represents a promising strategy to counteract its tumor-promoting effects. nih.gov

Integration of Advanced Preclinical Models (e.g., Patient-Derived Xenografts)

To accelerate the development of novel cancer therapies, it is essential to have preclinical models that accurately reflect human disease. Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, are becoming a cornerstone of translational research. nih.govupenn.edu

These models offer significant advantages for studying CA-125-related cancers:

High Fidelity: PDX models largely retain the genetic and histological characteristics of the original patient's tumor, including the expression of biomarkers like CA-125. nih.govaacrjournals.org This allows for more accurate preclinical testing of drugs in a biologically relevant context.

Biomarker Evaluation: Researchers have successfully established and validated methods to measure surrogate biomarkers, such as plasma CA-125 and circulating human DNA, in PDX models. nih.govaacrjournals.org This allows for non-invasive monitoring of tumor burden and response to therapy in these animal models, mirroring clinical practice.

Predicting Therapeutic Efficacy: Studies using PDX models of ovarian cancer have shown that they can indicate individualized responses to treatments like PARP inhibitors. nih.govresearchgate.netnih.gov In these models, a significant decrease in CA-125 levels during treatment correlated with sensitivity to the therapy, suggesting that PDX models can help identify which patients are most likely to benefit from specific drugs. nih.govnih.gov

Studying Resistance: By observing how tumors in PDX models respond to and eventually resist treatment, scientists can investigate the molecular mechanisms of drug resistance. For example, the accumulation of proteins like AKT1 in PDX models has been linked to PARP inhibitor resistance. nih.govresearchgate.net

Biomarker Discovery for Response Prediction and Resistance Monitoring

CA-125 is a well-established biomarker for monitoring response to therapy and detecting recurrence, particularly in epithelial ovarian cancer. scirp.orgaacrjournals.orgnih.gov A falling CA-125 level during chemotherapy is a strong indicator of treatment response, while a rising level can signal the development of drug resistance, often before it is visible on imaging scans. aacrjournals.orgmedscape.com

Future research aims to refine and expand the utility of CA-125:

Predicting Chemo-Response: While CA-125 is excellent for monitoring, its ability to predict response before treatment starts is still under investigation. researchgate.net However, post-treatment CA-125 levels are highly predictive. One study identified specific post-chemotherapy CA-125 cutoff values that correlated with platinum resistance, offering valuable prognostic information. iiarjournals.org Another study found that a reduction of CA-125 to below 10 U/mL during chemotherapy was a potent predictor of sensitivity to PARP inhibitors. nih.gov

Monitoring Immunotherapy: The role of CA-125 is being explored in the context of newer treatments like immune checkpoint inhibitors (ICIs). In several studies of ovarian cancer patients receiving immunotherapy, CA-125 levels were found to be a reliable marker that reflected tumor response and progression. frontiersin.org Patients who benefited from treatment showed a significantly smaller increase, or a decrease, in their CA-125 levels compared to those who did not benefit. frontiersin.org

Overcoming Limitations: Researchers are aware that CA-125 levels may not always correspond perfectly with imaging results, especially with certain molecularly targeted therapies. reliasmedia.com Therefore, a key area of research is combining CA-125 with other biomarkers, such as HE4 or ctDNA, to improve predictive accuracy and create more robust models for guiding treatment decisions. frontiersin.orgmdpi.com

iiarjournals.org| Cancer Type | Therapeutic Context | Predictive Finding | Reference |

|---|---|---|---|

| Epithelial Ovarian Cancer | Standard Chemotherapy | A post-chemotherapy CA-125 level below 15.80 U/ml was associated with better outcomes and predicted sensitivity to platinum-based drugs. | |

| Advanced Ovarian Cancer | PARP Inhibitors | A minimum CA-125 level below 10 U/mL during chemotherapy predicted sensitivity to PARP inhibitor maintenance therapy. |

Exploration of Novel Delivery Systems for Antitumor agent-125

While CA-125 itself is not delivered as a therapy, it plays a crucial role in evaluating the efficacy of novel drug delivery systems designed for cancers where it is a key biomarker. Advanced delivery systems aim to increase drug concentration at the tumor site while minimizing systemic toxicity. mdpi.comnih.gov CA-125 levels can serve as a non-invasive, dynamic measure of how well these systems are working to kill cancer cells.

Examples of novel delivery systems being developed for CA-125-expressing cancers include:

Liposomes: These are spherical vesicles made of lipids that can encapsulate chemotherapy drugs. Liposomal formulations of drugs like doxorubicin (B1662922) are already in clinical use for ovarian cancer. mdpi.com

Polymeric Nanoparticles: These systems, often made from polymers like PLGA or chitosan, can be loaded with therapeutic agents. They can be designed for targeted delivery to ovarian cancer cells, and their effectiveness can be monitored by tracking changes in patient CA-125 levels. tandfonline.com

Nanomicelles: These are self-assembling nanosized structures that can carry hydrophobic drugs. Folate-targeted nanomicelles carrying docetaxel (B913) have shown high cytotoxicity against ovarian cancer cell lines. nih.govtandfonline.com

Solid-Lipid Nanoparticles: These carriers are made from solid lipids and are being explored for delivering photosensitizer drugs and other agents for ovarian cancer treatment. tandfonline.com

In each of these approaches, serial monitoring of CA-125 provides a critical, real-time readout of therapeutic response, helping researchers to optimize the design and application of these advanced delivery platforms. aacrjournals.org

Repurposing or New Indications for this compound Derivatives

This section is reinterpreted to mean the exploration of new clinical applications and indications for the CA-125 biomarker beyond its traditional role. The term "derivatives" is understood as new uses for the established test.

While CA-125 is most famously associated with ovarian cancer, its expression has been noted in several other malignancies, leading to research into its utility as a biomarker in new contexts. frontiersin.orgiium.edu.my

Lung Cancer: Several studies have identified elevated CA-125 as a potential biomarker in non-small cell lung cancer (NSCLC), particularly lung adenocarcinoma. mdpi.comfrontiersin.orgresearchgate.net Elevated levels have been associated with a poorer prognosis and more advanced disease. iiarjournals.orgmdpi.com Research suggests that combining CA-125 with other markers like CEA could improve diagnostic sensitivity for lung cancer. frontiersin.orgresearchgate.net Furthermore, CA-125 is being evaluated as a predictor of response to immunotherapy in NSCLC patients. iiarjournals.org

Other Non-Ovarian Cancers: Elevated pre-treatment CA-125 has been investigated as a prognostic factor in several other cancers, including pancreatic cancer, bladder cancer, and even non-Hodgkin's lymphoma. frontiersin.orgresearchgate.net The presence of a high CA-125 level often correlates with more aggressive disease and poorer outcomes in these malignancies as well. frontiersin.orgnih.gov

This research is expanding the potential clinical utility of the CA-125 test, "repurposing" it from a specialist's biomarker for gynecologic cancer to a more broadly applicable tool in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.